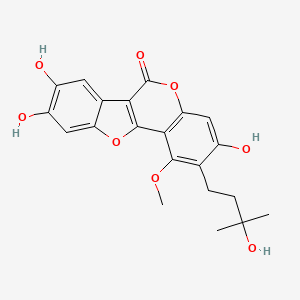![molecular formula C25H31BrN4O3S2 B1263014 4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)
4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Benzothiazole derivatives, including those similar to the queried compound, have been utilized in corrosion inhibition studies. Specifically, their efficacy in inhibiting steel corrosion in acidic environments has been notable. These inhibitors demonstrate the ability to adsorb onto surfaces through physical and chemical interactions, providing enhanced stability and inhibition efficiencies (Hu et al., 2016).
Synthesis of Novel Heterocycles
- Benzothiazole-based compounds are used as building blocks in the synthesis of various heterocycles. These include the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's versatility in organic synthesis (Darweesh et al., 2016).
Anti-inflammatory Properties
- Derivatives of benzothiazole, which share structural similarities with the compound , have been explored for their anti-inflammatory properties. Certain derivatives were found to exhibit significant anti-inflammatory activity, highlighting potential therapeutic applications (Lynch et al., 2006).
Photodynamic Therapy
- Benzothiazole derivatives have been studied for their role in photodynamic therapy, particularly in the treatment of cancer. Their fluorescence properties, high singlet oxygen quantum yield, and photodegradation quantum yield make them suitable for Type II photosensitizers in cancer therapy (Pişkin et al., 2020).
Antimicrobial Activity
- Certain benzothiazole compounds have shown promise as antifungal agents. This is indicative of the broader potential of benzothiazole derivatives, including the compound , in developing new antimicrobial drugs (Narayana et al., 2004).
Synthesis of Nilotinib
- The synthesis of the antitumor agent Nilotinib involves the use of compounds structurally related to 4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide. This demonstrates the compound's relevance in pharmaceutical synthesis and cancer treatment (Cong-zhan, 2009).
CCR5 Antagonist Synthesis
- Benzothiazole derivatives play a role in the synthesis of CCR5 antagonists, which are relevant in treating conditions like HIV. This highlights the compound's potential in the development of novel therapeutic agents (Ikemoto et al., 2005).
Green Chemistry Applications
- The compound's derivatives have been used in green chemistry applications, such as in the synthesis of benzamides under environmentally friendly conditions. This reflects the compound's utility in sustainable chemistry practices (Horishny & Matiychuk, 2020).
Propiedades
Nombre del producto |
4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide |
|---|---|
Fórmula molecular |
C25H31BrN4O3S2 |
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
4-(azepan-1-ylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide |
InChI |
InChI=1S/C25H31BrN4O3S2/c1-28(2)14-7-17-30(25-27-22-13-10-20(26)18-23(22)34-25)24(31)19-8-11-21(12-9-19)35(32,33)29-15-5-3-4-6-16-29/h8-13,18H,3-7,14-17H2,1-2H3 |
Clave InChI |
FKTZJXIWJXXAPE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



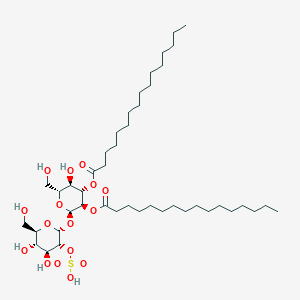
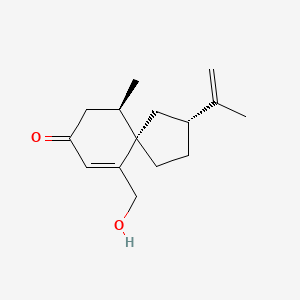
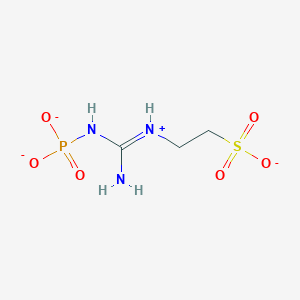
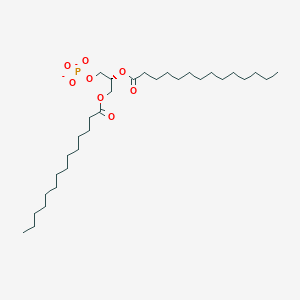
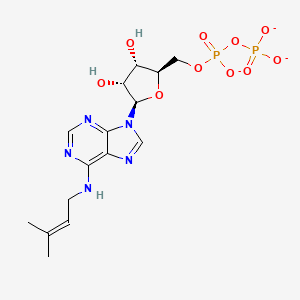
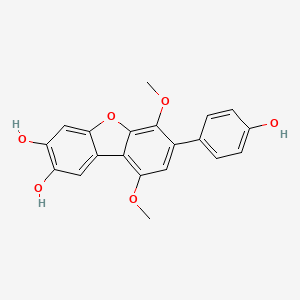
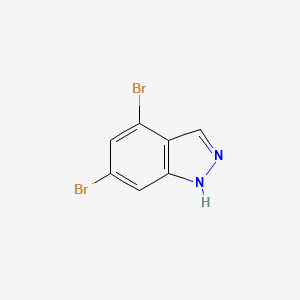
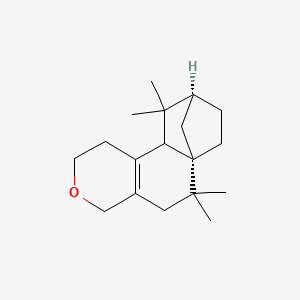
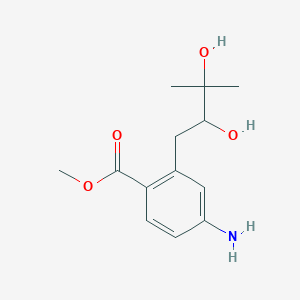
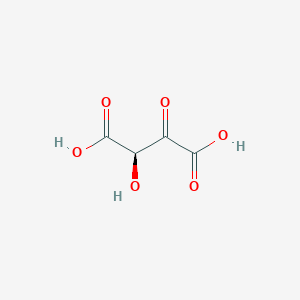
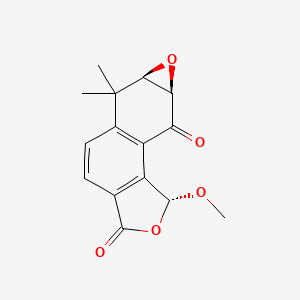
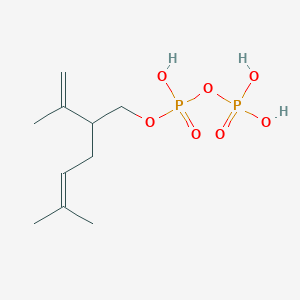
![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)
